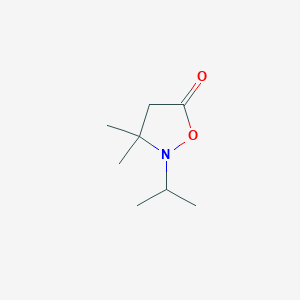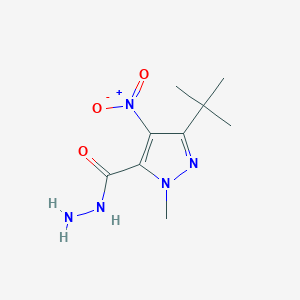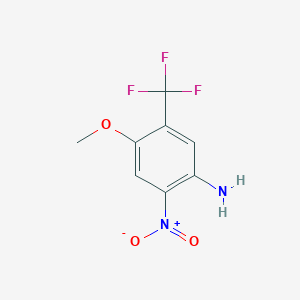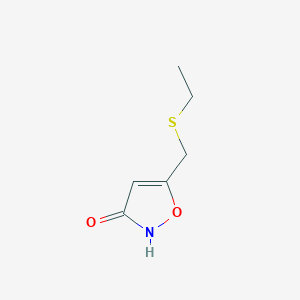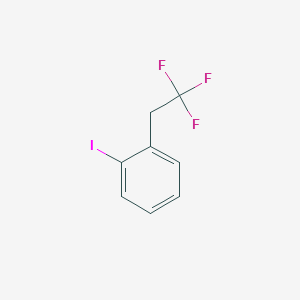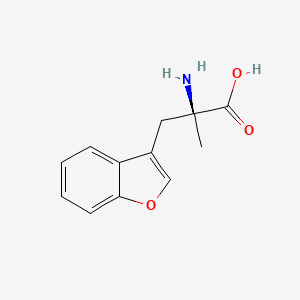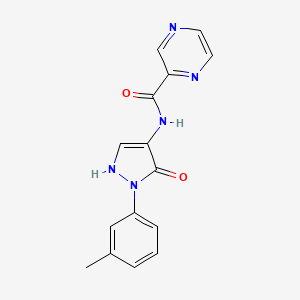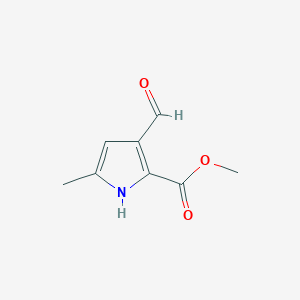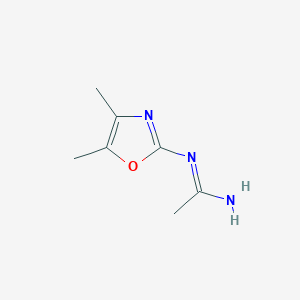
N-(4,5-Dimethyloxazol-2-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-Dimethyloxazol-2-yl)acetimidamide: is a heterocyclic compound characterized by the presence of an oxazole ring substituted with two methyl groups at positions 4 and 5, and an acetimidamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyloxazol-2-yl)acetimidamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with acetic anhydride to form 4,5-dimethyloxazole.
Introduction of the Acetimidamide Group: The oxazole derivative is then reacted with acetonitrile in the presence of a strong base such as sodium hydride to introduce the acetimidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
N-(4,5-Dimethyloxazol-2-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols or amines.
科学研究应用
N-(4,5-Dimethyloxazol-2-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N-(4,5-Dimethyloxazol-2-yl)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the acetimidamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
N-(4,5-Dimethyloxazol-2-yl)acetimidamide can be compared with other similar compounds, such as:
N-(5-acetyl-4-methylthiazol-2-yl)acetimidamide: Similar in structure but contains a thiazole ring instead of an oxazole ring.
N-(4,5-Dimethyloxazol-2-yl)acetamide: Lacks the imidamide group, which may result in different reactivity and biological activity.
N-(4,5-Dimethyloxazol-2-yl)acetonitrile: Contains a nitrile group instead of an imidamide group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
N'-(4,5-dimethyl-1,3-oxazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)11-7(9-4)10-6(3)8/h1-3H3,(H2,8,9,10) |
InChI 键 |
BARXXEKTJJDJSP-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(OC(=N1)/N=C(\C)/N)C |
规范 SMILES |
CC1=C(OC(=N1)N=C(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


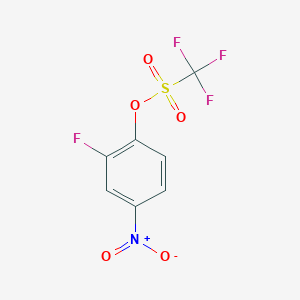
![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
